((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

Vue d'ensemble

Description

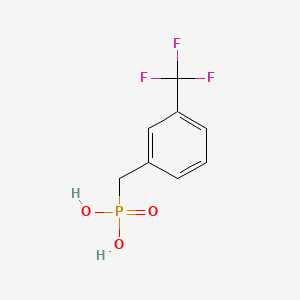

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid: is an organophosphorus compound with the molecular formula C8H8F3O3P . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phosphonic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with phosphorous acid under controlled conditions.

Activité Biologique

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The trifluoromethyl group enhances its lipophilicity and biological activity. Its chemical formula is C₁₄H₁₂F₃O₃P, and it is categorized under organophosphorus compounds.

Phosphonic acids are known for their ability to mimic phosphate groups, which play critical roles in various biochemical processes. The unique structure of this compound allows it to interact with biological targets effectively:

- Inhibition of Enzymatic Activity : Phosphonic acids can inhibit enzymes such as alkaline phosphatase, which is crucial in many metabolic pathways. Studies show that related compounds exhibit significant inhibitory effects on this enzyme, suggesting potential applications in cancer therapy .

- Immunomodulatory Effects : Some phosphonate compounds have demonstrated immunomodulatory activity, enhancing the immune response against tumors . This property could be leveraged for developing immunotherapeutic agents.

Biological Activity and Efficacy

Recent research highlights the biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have shown that related phosphonic compounds exhibit potent antiproliferative effects against various cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells. For instance, a similar compound demonstrated over 90% inhibition in T-47D cells .

- The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Studies :

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|---|

| Compound A (similar structure) | T-47D (Breast) | 0.67 | 90.47 |

| Compound B | SK-MEL-5 (Melanoma) | 0.80 | 81.58 |

| Compound C | MDA-MB-468 (Breast) | 0.87 | 84.83 |

Table 2: Enzymatic Inhibition Data

| Compound Name | Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Alkaline Phosphatase | 0.420 | -7.90 |

Applications in Medicine

The biological activities of this compound suggest several potential applications:

- Cancer Therapeutics : Given its anticancer properties, further exploration into its use as a chemotherapeutic agent is warranted.

- Immunotherapy : Its immunomodulatory effects may be harnessed to enhance immune responses against tumors.

- Bone Targeting Agents : The affinity of phosphonic acids for calcium ions positions them as candidates for targeting bone-related diseases such as osteoporosis.

Applications De Recherche Scientifique

Agricultural Chemistry

Pesticide and Herbicide Potential

TFMPA has been identified as a candidate for use as a pesticide or herbicide due to its reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity, which can improve the compound's ability to penetrate plant tissues and target specific biochemical pathways within pests or weeds. Preliminary studies suggest that TFMPA may disrupt metabolic processes in target organisms, making it a valuable tool in integrated pest management strategies.

Medicinal Chemistry

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. TFMPA's structure allows it to interact with various biological molecules, including proteins and enzymes. For instance, studies have shown that trifluoromethylated compounds can significantly increase the potency of drugs targeting specific receptors or enzymes involved in metabolic pathways .

Drug Development

The incorporation of the trifluoromethyl group into drug candidates has been linked to improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. This makes TFMPA a promising scaffold for developing new therapeutic agents, particularly in areas like cancer treatment and infectious diseases .

Materials Science

Surfactants and Coatings

TFMPA can be utilized in the synthesis of surfactants due to its amphiphilic nature, which arises from the combination of hydrophobic trifluoromethyl groups and hydrophilic phosphonic acid functionalities. These surfactants can stabilize colloidal solutions, prepare oil/water emulsions, or prevent corrosion in various applications .

Hybrid Materials

The coordination properties of TFMPA allow it to form hybrid materials when combined with metals or metal oxides. Such materials can be used in catalysis or as functional coatings for electronic devices, improving their performance and durability .

Environmental Applications

Water Treatment

Phosphonic acids like TFMPA are being explored for their potential in water treatment applications. Their ability to chelate metal ions makes them useful for removing heavy metals from wastewater. Additionally, the high polarity of phosphonic acids enhances their solubility in water, facilitating their use in various environmental remediation strategies .

Summary of Key Findings

| Application Area | Potential Uses | Key Features |

|---|---|---|

| Agricultural Chemistry | Pesticides, herbicides | Enhances penetration into plant tissues |

| Medicinal Chemistry | Drug development | Improved potency and bioavailability |

| Materials Science | Surfactants, hybrid materials | Stabilizes colloidal solutions; forms functional coatings |

| Environmental Applications | Water treatment | Chelation of metal ions; enhanced solubility |

Case Studies

-

Herbicidal Activity

A study evaluated the herbicidal effects of trifluoromethylated phosphonic acids on common agricultural weeds. Results indicated that TFMPA significantly inhibited growth at low concentrations compared to traditional herbicides. -

Drug Efficacy

In a series of experiments focused on enzyme inhibition, TFMPA derivatives showed a marked increase in activity against certain cancer cell lines compared to non-fluorinated analogs, suggesting a pathway for further drug development. -

Water Remediation

Research demonstrated that TFMPA effectively removed lead ions from contaminated water sources through complexation, highlighting its potential role in environmental clean-up efforts.

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXYXFHWFHNWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146780-09-8 | |

| Record name | ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146780098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 146780-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((3-TRIFLUOROMETHYL)PHENYL)METHYL-PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLT4M28U3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.